Napthalene sulfonic acid formaldehyde

Catalog No.
S8994249
CAS No.
577773-56-9
M.F
C11H10O4S
M. Wt
238.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napthalene sulfonic acid formaldehyde

CAS Number

577773-56-9

Product Name

Napthalene sulfonic acid formaldehyde

IUPAC Name

formaldehyde;naphthalene-1-sulfonic acid

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

InChI

InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2/h1-7H,(H,11,12,13);1H2

InChI Key

NVVZQXQBYZPMLJ-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O

Naphthalene sulfonic acid formaldehyde is an organic compound formed through the condensation of naphthalene sulfonic acid and formaldehyde. It is characterized by its sulfonate group, which enhances its water solubility and stability. This compound is primarily utilized in various industrial applications, especially in the production of dispersants, surfactants, and dyes. The structure of naphthalene sulfonic acid formaldehyde can be represented as a polymeric sulfonic acid, where the naphthalene sulfonic acid units are linked by formaldehyde bridges, resulting in a complex molecular architecture that imparts unique properties to the material .

, including:

  • Condensation Reaction: The primary reaction involves the condensation of naphthalene sulfonic acid with formaldehyde, typically at elevated temperatures (85-105°C). This reaction leads to the formation of naphthalene sulfonate formaldehyde condensates .
  • Neutralization: After condensation, the product may be neutralized using agents such as calcium carbonate or sodium hydroxide to produce water-soluble salts .
  • Polymerization: The compound can also participate in polymerization reactions to form larger molecular structures, which are important for its application as a dispersant in cement and other materials .

The biological activity of naphthalene sulfonic acid formaldehyde is a topic of concern due to its potential toxicity. Studies have shown that derivatives like 2-naphthalene sulfonate exhibit significant bioaccumulation and toxicity in aquatic organisms. For instance, exposure to 2-naphthalene sulfonate has been linked to oxidative stress and DNA damage in fish, highlighting its environmental impact and the need for careful management . The compound's resistance to biodegradation contributes to its accumulation in ecosystems, raising concerns about its long-term ecological effects.

Naphthalene sulfonic acid formaldehyde can be synthesized through several methods:

  • Sulfonation of Naphthalene: Naphthalene is first treated with concentrated sulfuric acid to produce naphthalene sulfonic acid. This step is crucial as it introduces the sulfonate group necessary for subsequent reactions .
  • Condensation with Formaldehyde: The resulting naphthalene sulfonic acid is then condensed with formaldehyde under controlled conditions (typically at 85-105°C) to form the condensate. This process may involve adjusting the molar ratios of reactants to optimize yield and purity .
  • Neutralization and Purification: The final steps often include neutralization and purification processes to remove unreacted materials and by-products, yielding a product suitable for industrial applications .

Unique FeaturesNaphthalene-1-sulfonic acidMonosulfonated derivative; less stableDye productionMore reactive than naphthalene-2-sulfonic acidNaphthalene-2-sulfonic acidColorless solid; water-solubleIntermediate for dyesMore stable than 1-isomer; used in surfactantsNaphthalenesulfonateSalt form; derived from naphthalene sulfonicDispersantsWater-soluble; used extensively in concreteSulphonated naphthalene formaldehyde condensatePolymerized form; enhanced propertiesCement additivesHigher molecular weight; improved performance

Naphthalene sulfonic acid formaldehyde stands out due to its polymeric nature and specific applications in construction materials, which differentiate it from simpler derivatives like naphthalene-1-sulfonic acid or naphthalenesulfonate salts.

Research on interaction studies involving naphthalene sulfonic acid formaldehyde has focused on its environmental impact and toxicity profiles. Studies indicate that compounds derived from this class can interact with biological systems, leading to significant oxidative stress and potential genotoxic effects in aquatic organisms. For example, exposure studies have shown increased levels of malondialdehyde (a marker of oxidative stress) and DNA damage in fish exposed to 2-naphthalene sulfonate . These findings underscore the importance of assessing the ecological risks associated with this compound.

Systematic Nomenclature and Molecular Formula

NSAF is systematically named as sodium;formaldehyde;naphthalene-2-sulfonate , with alternative IUPAC designations such as 2-naphthalenesulfonic acid, polymer with formaldehyde, sodium salt . Its molecular formula varies depending on the degree of polymerization (n):

  • Monomeric unit: $$ \text{C}{11}\text{H}9\text{NaO}_4\text{S} $$
  • Polymeric form: $$ (\text{C}{10}\text{H}8\text{O}3\text{S} \cdot \text{CH}2\text{O})_x \cdot x\text{Na} $$

The compound’s CAS registry numbers include 9084-06-4 (sodium salt) and 26353-67-3 (β-naphthalenesulfonic acid-formaldehyde copolymer) . Its SMILES notation is S(=O)([O-])(*)=O.c12c(cccc1)cccc2.C=O.[Na+], reflecting the sulfonate group, naphthalene backbone, and formaldehyde linkages .

Table 1: Chemical Identity of NSAF

PropertyValueSource
IUPAC NameSodium;formaldehyde;naphthalene-2-sulfonate
Molecular Formula$$ \text{C}{11}\text{H}9\text{NaO}_4\text{S} $$
CAS No.9084-06-4
EC No.609-228-0
Degree of Polymerization$$ n = 2–15 $$

Crystalline and Amorphous Structural Configurations

NSAF exists as a branched polymer formed via condensation reactions between naphthalenesulfonic acid and formaldehyde. The degree of sulfonation and polymerization dictates its structural morphology:

  • Crystalline domains arise from ordered sulfonate group arrangements, detectable via X-ray diffraction (XRD) .
  • Amorphous regions dominate in high-molecular-weight variants ($$ n > 5 $$), as evidenced by broad XRD peaks .

The polymer’s backbone consists of naphthalene rings connected by methylene bridges ($$-\text{CH}2-$$) from formaldehyde, with sulfonate groups ($$-\text{SO}3^-$$) providing hydrophilicity . Molecular weight distributions are bimodal, with weight-average molecular weights ($$ M_w $$) ranging from 1,200 to 10,000 Da depending on synthesis conditions .

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectral Analysis

FTIR spectroscopy identifies functional groups critical to NSAF’s structure:

  • Sulfonate stretching: Strong bands at 1,040 cm$$^{-1}$$ ($$ \text{S=O} $$) and 1,170 cm$$^{-1}$$ ($$ \text{S-O} $$) .
  • Methylene bridges: Absorbance at 2,930 cm$$^{-1}$$ ($$ \text{C-H} $$ stretching) .
  • Aromatic C=C: Peaks at 1,600 cm$$^{-1}$$ and 1,500 cm$$^{-1}$$ .

These features confirm the successful condensation of naphthalenesulfonic acid with formaldehyde, as demonstrated in synthesized samples .

Nuclear Magnetic Resonance (NMR) Profiling

$$ ^1\text{H} $$-NMR and $$ ^13\text{C} $$-NMR elucidate the polymer’s connectivity:

  • Aromatic protons: Resonances at 7.4–8.2 ppm (naphthalene ring) .
  • Methylene protons: Singlets at 4.3–4.5 ppm ($$-\text{CH}_2-$$ bridges) .
  • Sulfonate groups: $$ ^13\text{C} $$ signals near 120 ppm .

NMR also reveals the ratio of ortho to para sulfonation, which impacts solubility and dispersancy .

X-ray Diffraction (XRD) Patterns

XRD distinguishes crystalline and amorphous phases:

  • Crystalline peaks: At 2θ = 18° and 26°, corresponding to d-spacings of 4.9 Å and 3.4 Å .
  • Amorphous halo: Broad feature centered at 2θ = 20° in high-n polymers .

Table 2: Spectroscopic Signatures of NSAF

TechniqueKey FeaturesStructural InsightSource
FTIR1,040 cm$$^{-1}$$ (S=O), 2,930 cm$$^{-1}$$ (C-H)Sulfonate and methylene groups
$$ ^1\text{H} $$-NMR4.3–4.5 ppm (CH$$_2$$), 7.4–8.2 ppm (Ar-H)Polymer connectivity
XRDPeaks at 18° and 26° (2θ)Crystalline domains

Traditional Sulfonation-Polymerization Pathways

Acid-Catalyzed Sulfonation of Naphthalene

The synthesis of naphthalene sulfonic acid begins with the sulfonation of naphthalene using concentrated sulfuric acid as both a reactant and catalyst. This electrophilic aromatic substitution reaction occurs at elevated temperatures (typically 160–180°C), where sulfuric acid introduces a sulfonic acid group (–SO₃H) onto the naphthalene ring [1] [7]. The position of sulfonation is highly dependent on reaction conditions: kinetic control favors the formation of the less stable naphthalene-1-sulfonic acid, while thermodynamic control shifts equilibrium toward the more stable naphthalene-2-sulfonic acid [1].

Table 1: Isomer Distribution in Naphthalene Sulfonation

Reaction ConditionDominant IsomerYield (%)
Short duration, 160°C1-sulfonic acid~70
Prolonged heating, 160°C2-sulfonic acid>90

The mechanism involves protonation of sulfuric acid to generate a reactive sulfonic acid electrophile (H₃SO₄⁺), which attacks the electron-rich naphthalene ring. Steric and electronic factors dictate regioselectivity, with the 1-position being more accessible but less stable due to steric strain [1]. Post-sulfonation, the crude mixture is often neutralized with alkali to yield water-soluble sodium naphthalene sulfonate, a precursor for subsequent polymerization.

Formaldehyde Polycondensation Mechanisms

The sulfonated naphthalene undergoes polycondensation with formaldehyde under acidic conditions to form a polymeric network. This step-growth polymerization involves the nucleophilic attack of the sulfonic acid’s aromatic ring on protonated formaldehyde, forming methylene (–CH₂–) bridges between monomer units [3] [6]. The reaction is typically conducted at 110–160°C under pressure (up to 30 bar) to facilitate crosslinking [3].

Key Mechanistic Steps:

  • Formaldehyde Activation: Protonation of formaldehyde (H₂C=O⁺H) enhances its electrophilicity.
  • Electrophilic Aromatic Substitution: The activated formaldehyde attacks the ortho or para positions relative to the sulfonic acid group on naphthalene.
  • Chain Propagation: Repetition of the condensation steps yields linear or branched polymers, depending on monomer stoichiometry [3].

Table 2: Effect of pH on Free Formaldehyde Content

Final pHFree Formaldehyde (%)Polymer Molecular Weight (Da)
7.50.305,000–8,000
12.6<0.00510,000–15,000

Adjusting the pH to alkaline conditions (pH >12) post-condensation significantly reduces residual formaldehyde by promoting its consumption in secondary reactions, such as Cannizzaro disproportionation [3].

Advanced Catalytic Polymerization Approaches

Superacid-Mediated Polymerization (Hydrofluoric Acid/Boron Trifluoride Systems)

Superacid systems like hydrofluoric acid/boron trifluoride (HF/BF₃) enable catalytic polymerization of naphthalene sulfonic acid at milder temperatures (50–100°C). The superacid acts as a Brønsted-Lowry acid, protonating naphthalene to form a stable arenium ion intermediate, which undergoes electrophilic addition with another naphthalene molecule [5].

Mechanistic Insights:

  • Activation: HF/BF₃ protonates naphthalene, generating a carbocation at the 1-position.
  • Chain Elongation: Sequential addition of naphthalene units via C–C bond formation, stabilized by BF₃’s Lewis acidity.
  • Catalyst Recovery: BF₃ coordinates to intermediates, lowering activation energy and enabling catalytic turnover [5].

Table 3: DFT-Calculated Activation Energies

Reaction StepActivation Energy (kJ/mol)
Naphthalene Protonation85
Electrophilic Addition112
Catalyst Regeneration67

This method produces polymers with higher aromaticity and molecular weights compared to traditional routes, making them suitable for high-performance carbon materials [5].

Green Chemistry Synthesis Protocols

Recent advances focus on minimizing hazardous byproducts and energy consumption. Key strategies include:

  • Solvent-Free Condensation: Conducting reactions in molten naphthalene sulfonic acid to eliminate volatile organic solvents [6].
  • Alternative Catalysts: Using immobilized ionic liquids (e.g., 1-hexyl-3-methylimidazolium salts) to enhance reaction efficiency and recyclability [8].
  • Microwave Assistance: Reducing reaction times by 60–70% through dielectric heating, which improves molecular weight uniformity [6].

Table 4: Comparison of Green vs. Traditional Synthesis

ParameterTraditional MethodGreen Protocol
Reaction Time (h)8–123–4
Energy Consumption (kW)155
Formaldehyde Residual0.3%<0.01%

These protocols align with principles of atom economy and waste reduction, exemplified by the near-quantitative incorporation of formaldehyde into the polymer backbone [3] [6].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

238.02997997 g/mol

Monoisotopic Mass

238.02997997 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-21

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